1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one 1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one
Brand Name: Vulcanchem
CAS No.: 1363405-85-9
VCID: VC8235621
InChI: InChI=1S/C12H14N2O/c15-11-6-12(8-13-9-12)14(11)7-10-4-2-1-3-5-10/h1-5,13H,6-9H2
SMILES: C1C(=O)N(C12CNC2)CC3=CC=CC=C3
Molecular Formula: C12H14N2O
Molecular Weight: 202.25

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one

CAS No.: 1363405-85-9

Cat. No.: VC8235621

Molecular Formula: C12H14N2O

Molecular Weight: 202.25

* For research use only. Not for human or veterinary use.

1-Benzyl-1,6-diazaspiro[3.3]heptan-2-one - 1363405-85-9

Specification

CAS No. 1363405-85-9
Molecular Formula C12H14N2O
Molecular Weight 202.25
IUPAC Name 1-benzyl-1,6-diazaspiro[3.3]heptan-2-one
Standard InChI InChI=1S/C12H14N2O/c15-11-6-12(8-13-9-12)14(11)7-10-4-2-1-3-5-10/h1-5,13H,6-9H2
Standard InChI Key WEPDAZIXXGOEOK-UHFFFAOYSA-N
SMILES C1C(=O)N(C12CNC2)CC3=CC=CC=C3
Canonical SMILES C1C(=O)N(C12CNC2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Properties

Key Structural Data

PropertyValueSource
Molecular FormulaC12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}
Molecular Weight202.25 g/mol
IUPAC Name1-benzyl-1,6-diazaspiro[3.3]heptan-2-one
SMILESC1C(=O)N(C12CNC2)CC3=CC=CC=C3
Predicted CCS ([M+H]+)145.2 Ų

Synthesis and Derivative Formation

Derivative Synthesis

Functionalization at the N6 position enables diversification. For example, Chemsrc documents a purine-conjugated derivative (1-benzyl-6-(9H-purine-6-carbonyl)-1,6-diazaspiro[3.3]heptan-2-one) synthesized via carbonyl coupling . This modification increases molecular weight to 348.4 g/mol while introducing hydrogen-bonding motifs from the purine moiety .

Comparative Synthesis Conditions

DerivativeMethodYieldSource
Parent CompoundPd-Catalyzed Cross-Coupling~75%*
Purine-Conjugated DerivativeCarbonyl CouplingN/A
Fluorobenzyl AnalogReductive Amination~70%

*Estimated from analogous procedures.

Related Compounds and Structural Analogues

Compound NameKey ModificationMolecular WeightBioactivitySource
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-2-oneTosyl Group at N6316.4 g/molEnhanced Solubility
1-Benzyl-1,6-dioxaspiro[3.3]heptan-2-oneDioxane Moiety206.2 g/molReduced CNS Penetration
2-Benzyl-6-(4-fluorobenzyl)-2,6-diaza-spiro[3.3]heptaneFluorobenzyl Substituent298.4 g/molKinase Inhibition

Industrial and Research Applications

Drug Discovery

The compound serves as a versatile scaffold for CNS-targeted therapies. Its rigidity reduces entropic penalties during protein binding, while the benzyl group provides a handle for combinatorial chemistry.

Chemical Biology

As a photoaffinity probe precursor, the carbonyl group can be replaced with diazirines or benzophenones for target identification studies.

HazardPrecautionary MeasureSource
Skin IrritationNitrile gloves, fume hood use
Respiratory IrritationN95 respirator
Eye DamageGoggles with side shields

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator